molecular formula C19H22N4S2 B3059128 Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- CAS No. 94495-00-8

Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-

Cat. No.: B3059128
CAS No.: 94495-00-8
M. Wt: 370.5 g/mol
InChI Key: PRXGIZRJPRDKLF-UHFFFAOYSA-N
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Description

Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thieno[2,3-d]thiazole core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a versatile scaffold in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]thiazole core, which can be synthesized through reductive deamination of 2-aminothieno[2,3-d]thiazole

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic core allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The azo linkage may also play a role in its biological activity by undergoing bioreduction to form active metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]- is unique due to its specific combination of a thieno[2,3-d]thiazole core with a butyl group and an azo linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-butylthieno[2,3-d][1,3]thiazol-2-yl)-(4-pyrrolidin-1-ylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S2/c1-2-3-6-16-13-17-18(24-16)20-19(25-17)22-21-14-7-9-15(10-8-14)23-11-4-5-12-23/h7-10,13H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXGIZRJPRDKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(S1)N=C(S2)N=NC3=CC=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545377
Record name 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94495-00-8
Record name 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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